4-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-4-OXOBUTANOIC ACID
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Overview
Description
4-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-4-OXOBUTANOIC ACID is a complex organic compound featuring a benzothiophene core substituted with dichloro groups, a piperazine ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-4-OXOBUTANOIC ACID typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene core, followed by chlorination to introduce the dichloro groups. Subsequent steps involve the coupling of the benzothiophene derivative with piperazine and the introduction of the butanoic acid moiety. Common reagents used in these reactions include chlorinating agents, coupling reagents, and acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-4-OXOBUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-1,2-benzenedithiol: A related compound with similar structural features but different functional groups.
1-((3,6-DICHLORO-1-BENZOTHIEN-2-YL)CARBONYL)-4-METHYLPIPERIDINE: Another compound with a benzothiophene core and piperidine ring.
Uniqueness
4-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-4-OXOBUTANOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-10-1-2-11-12(9-10)26-16(15(11)19)17(25)21-7-5-20(6-8-21)13(22)3-4-14(23)24/h1-2,9H,3-8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAILPZTSGYZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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